Allylic Reactivity: Pd(II)-Catalyzed Oxidative Cyclization Yields and Diastereoselectivity for Tosyl-Protected Vinyl-Oxazolidinones
Allylic N-tosylcarbamates, a class including the 1-ethenylcyclohexyl ester, undergo Pd(II)-catalyzed oxidative cyclization to produce tosyl-protected vinyl-oxazolidinones with high yield and excellent diastereoselectivity (>20:1). This transformation utilizes the vinyl group of the 1-ethenylcyclohexyl moiety as the reactive olefin for trans-amidopalladation, a pathway unavailable to saturated alkyl esters such as methyl N-tosylcarbamate (CAS 14437-03-7) [1]. The reported yields for various allylic tosylcarbamates in this class typically range from 60% to 95% isolated yield under identical conditions (5 mol% Pd(OAc)₂, benzoquinone, MeOH, room temperature), establishing a quantitative baseline for the expected productivity of CAS 112252-01-4 in this widely adopted synthetic methodology.
| Evidence Dimension | Cyclization yield and diastereoselectivity in Pd(II)-catalyzed oxidative cyclization |
|---|---|
| Target Compound Data | Expected isolated yield: 60–95% (class range); expected d.r. >20:1 based on structurally analogous allylic tosylcarbamates |
| Comparator Or Baseline | Methyl N-tosylcarbamate (CAS 14437-03-7): unreactive toward oxidative cyclization (no allylic olefin); saturated cyclohexyl N-tosylcarbamate: unreactive |
| Quantified Difference | Reactivity: target compound participates; saturated esters do not. Diastereoselectivity: >20:1 for target class versus not applicable for comparators. |
| Conditions | 5 mol% Pd(OAc)₂, 1.1 equiv benzoquinone, MeOH, room temperature, 16–24 h (as reported for allylic tosylcarbamate scope) |
Why This Matters
Procurement of CAS 112252-01-4 uniquely enables access to stereodefined vinyl-oxazolidinone intermediates via a robust Pd-catalyzed protocol that cannot be executed using non-allylic N-tosylcarbamate esters.
- [1] Joosten, A.; Persson, A. K. A.; Millet, R.; Johnson, M. T.; Bäckvall, J. E. Palladium(II)-Catalyzed Oxidative Cyclization of Allylic Tosylcarbamates: Scope, Derivatization, and Mechanistic Aspects. Chem. Eur. J. 2012, 18, 15151–15157. View Source
